Bis(dichlorofluoromethyl) disulfide

Description

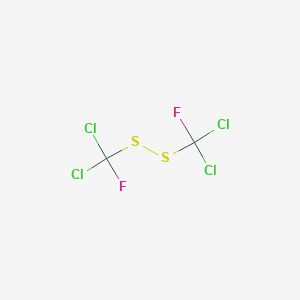

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHVLHOHYVLEFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(SSC(F)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4F2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289958 | |

| Record name | Disulfide, bis(dichlorofluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675-63-8 | |

| Record name | Disulfide, bis(dichlorofluoromethyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disulfide, bis(dichlorofluoromethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Bis Dichlorofluoromethyl Disulfide

Direct Synthesis Routes for Perfluorinated Disulfides

Direct synthesis routes aim to construct the target molecule by forming the S-S bond from appropriate precursors. These methods are often the most efficient way to access symmetrical disulfides.

A primary route to disulfides involves the oxidation of the corresponding thiol. In the case of bis(dichlorofluoromethyl) disulfide, the key precursor would be dichlorofluoromethanethiol (CFCl₂SH). The synthesis of this thiol is a critical first step. Analogous to the preparation of other halogenated thiols, it could potentially be synthesized from a suitable precursor like dichlorofluoromethanesulfonyl chloride.

Once the thiol is obtained, its oxidation to the disulfide can be achieved using a variety of oxidizing agents. While direct oxidation of thiols is a common method for disulfide formation, the specific conditions required for dichlorofluoromethanethiol would need to be empirically determined to avoid over-oxidation or side reactions involving the halogen atoms.

A related approach involves the reaction of a thiocarbonyl compound, such as thiophosgene (B130339) (CSCl₂), with a source of fluoride (B91410) ions. This method has been utilized for the synthesis of bis(trifluoromethyl) disulfide. uchicago.edu A similar strategy could conceivably be adapted for this compound, although the reaction conditions would need to be carefully controlled to achieve the desired dichlorofluoromethyl group instead of the trifluoromethyl group.

The oxidative coupling of thiols is a cornerstone of disulfide synthesis. organic-chemistry.orgyoutube.com A wide array of reagents and conditions have been developed for this transformation, ranging from mild, selective oxidants to more powerful systems. iau.irchemrxiv.orgnih.govbiolmolchem.com For the synthesis of this compound from dichlorofluoromethanethiol, a key consideration would be the chemoselectivity of the oxidant to avoid reaction with the C-Cl or C-F bonds.

Several catalytic systems have been developed for the aerobic oxidation of thiols, which are considered green and efficient. These often involve metal catalysts or organocatalysts that facilitate the reaction with molecular oxygen. The applicability of such systems to a highly halogenated thiol like dichlorofluoromethanethiol would be a subject of research, as the electronic properties of the thiol would significantly influence its reactivity.

The following table summarizes various oxidizing agents used for the synthesis of symmetrical disulfides from thiols, which could be considered for the oxidative coupling of dichlorofluoromethanethiol.

| Oxidizing Agent/System | Substrate Scope | Key Features |

| Trimethylammonium Fluorochromate(VI) | Various thiols | Mild and efficient, clean reaction with no over-oxidation. iau.ir |

| Sulfuryl Fluoride (SO₂F₂) | Wide range of thiols | High thermodynamic driving force, simple reaction conditions, quantitative yields. chemrxiv.org |

| Dimethyl Sulfoxide (DMSO)/HI | Aromatic and aliphatic thiols | Acidic conditions, good to excellent yields. biolmolchem.com |

| Hydrogen Peroxide/Iodide | Various thiols | Catalytic, mild conditions. organic-chemistry.org |

Electrochemical methods offer a powerful and often more environmentally benign alternative to traditional chemical reagents for oxidation. uchicago.edunih.govuchicago.edu The anodic oxidation of thiols to disulfides is a well-established process. This method allows for precise control over the reaction potential, which can be crucial for selectively oxidizing the thiol group in the presence of other sensitive functionalities, such as the halogen atoms in dichlorofluoromethanethiol.

The electrosynthesis can be carried out in undivided or divided cells, with the choice of electrode material and supporting electrolyte playing a significant role in the reaction efficiency and selectivity. While specific protocols for the electrochemical synthesis of this compound are not documented, the general principles of thiol electrolysis are applicable. The oxidation potential of dichlorofluoromethanethiol would need to be determined, and the reaction conditions optimized to maximize the yield of the desired disulfide.

Recent advancements in electrochemical synthesis have focused on the use of redox mediators to facilitate the oxidation process at lower potentials, which could be beneficial for substrates that are prone to decomposition at higher potentials.

Derivatization Strategies for Chlorofluoromethyl Groups within Disulfide Frameworks

An alternative synthetic strategy involves the modification of a pre-existing disulfide that already contains the basic carbon-sulfur framework.

Halogen exchange (HALEX) reactions are a fundamental tool in organofluorine chemistry for introducing fluorine atoms into a molecule. researchgate.net Starting with a disulfide bearing trichloromethyl groups, such as bis(trichloromethyl) disulfide, it is theoretically possible to selectively replace one or more chlorine atoms with fluorine to arrive at this compound.

These reactions typically employ a fluoride source, such as an alkali metal fluoride (e.g., KF, CsF) or an organofluorine reagent, often in the presence of a phase-transfer catalyst or in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion. The key challenge in this approach would be controlling the degree of fluorination to achieve the desired dichlorofluoromethyl group without proceeding to further fluorination. The reaction conditions, including temperature, reaction time, and the stoichiometry of the fluorinating agent, would be critical parameters to control.

The table below presents common fluorinating agents used in halogen exchange reactions.

| Fluorinating Agent | Typical Application |

| Potassium Fluoride (KF) | Replacement of activated chlorines. |

| Cesium Fluoride (CsF) | Higher reactivity than KF, used for less reactive substrates. |

| Antimony Trifluoride (SbF₃) | Used with a catalyst for fluorination of polychlorinated compounds. researchgate.net |

| Tetrabutylammonium Fluoride (TBAF) | Soluble fluoride source, often used in aprotic solvents. |

Further functionalization of the dichlorofluoromethyl groups within the this compound molecule would represent a significant synthetic challenge. The presence of both chlorine and fluorine on the same carbon atom imparts a high degree of chemical inertness to the C-F bond and influences the reactivity of the C-Cl bonds.

Hypothetically, one could envision reactions that selectively target the C-Cl bonds. For example, under specific radical conditions, it might be possible to replace a chlorine atom with another functional group. However, such reactions would likely be non-selective and could lead to a mixture of products. The strong electron-withdrawing nature of the fluorine and chlorine atoms would also deactivate the carbon towards nucleophilic attack, making SN2-type reactions at the dichlorofluoromethyl carbon highly unlikely.

Due to the inherent stability of the dichlorofluoromethyl group, significant synthetic hurdles would need to be overcome to achieve its selective functionalization without disrupting the disulfide linkage.

Catalytic and Reagent-Mediated Synthesis of this compound Analogues

The introduction of fluorinated moieties, such as the dichlorofluoromethyl group, into disulfide structures presents unique synthetic challenges. Modern synthetic chemistry has addressed these challenges through the development of sophisticated catalytic systems and specific reagents designed to facilitate the formation of fluorinated S-S bonds.

Transition metal catalysis has become a cornerstone for the construction of complex molecules, including those containing fluorine. nih.gov These methods offer efficient and selective pathways for forming carbon-sulfur and sulfur-sulfur bonds.

Recent advancements have highlighted the use of transition metals like copper, nickel, and palladium in the synthesis of disulfide compounds. rsc.org These catalytic systems can facilitate the coupling of various sulfur-containing precursors, including those with fluorinated alkyl groups. For instance, transition metal-catalyzed cross-coupling reactions have been employed to synthesize unsymmetrical disulfides, a strategy that could be adapted for the synthesis of fluorinated analogs. researchgate.net The development of catalysts that can effectively activate C-H bonds has opened new avenues for the direct introduction of fluorinated thioether and disulfide functionalities into organic molecules. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-S Bond Formation

| Catalyst System | Substrate Type | Product Type | Reference |

| Copper-based | Benzamides | Aryl trifluoromethyl thioethers | nih.gov |

| Palladium-based | (Hetero)aryl triflates | (Hetero)aryl fluorides | nih.gov |

| Copper-based | Internal allylic bromides | Allylic fluorides | nih.gov |

This table illustrates the versatility of transition metal catalysts in forming C-F and C-S bonds, which are foundational for the synthesis of complex fluorinated molecules.

In addition to transition metal-based systems, organocatalysis and photoredox catalysis have emerged as powerful tools for organic synthesis. dntb.gov.ua These methods often operate under mild reaction conditions and exhibit high functional group tolerance.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, has been successfully applied to the formation of C-S bonds. beilstein-journals.org This strategy can generate reactive radical intermediates from suitable precursors, which can then engage in bond-forming reactions. For example, photoredox-catalyzed reactions involving fluoroalkyl radical precursors have been developed for the difunctionalization of alkenes, simultaneously introducing a fluoroalkyl group and a thioether. nih.gov The homolytic cleavage of the S-S bond in diaryl disulfides can be initiated by photo-excitation, generating arylthio radicals that can participate in subsequent transformations. chemrxiv.org Organocatalysis has also proven effective in the enantioselective α-fluorination of aldehydes, demonstrating its potential for creating chiral fluorinated building blocks. beilstein-journals.org

Table 2: Photoredox and Organocatalytic Approaches to Fluorinated Compounds

| Catalysis Type | Reaction Type | Key Feature | Reference |

| Photoredox Catalysis | Fluoroalkylation-thiolation of alkenes | Dual C-C and C-S bond formation | nih.gov |

| Photoredox Catalysis | Three-component fluoroalkylation | Asymmetric synthesis of complex chiral molecules | nih.gov |

| Organocatalysis | Asymmetric α-fluorination of α-chloroaldehydes | Kinetic resolution of starting materials | beilstein-journals.org |

| Organocatalysis | Hydrophenolation of gem-difluoroalkenes | Fluorine-retentive functionalization | nih.gov |

This table highlights innovative catalytic methods that avoid traditional transition metals, offering alternative pathways for constructing fluorinated molecules.

The development of specialized reagents has been crucial for the targeted introduction of fluorinated functional groups. While N-(trifluoromethylthio)phthalimide is a well-known reagent for trifluoromethylthiolation, analogous reagents for dichlorofluoromethylthiolation are of significant interest. The synthesis of reagents like N-difluoromethylthio phthalimide (B116566) provides a direct pathway for introducing the SCF₂H group. google.com

The reactivity of sulfur-based fluorinating agents, such as diethylaminosulfur trifluoride (DAST) and its derivatives, is well-documented for converting alcohols and carbonyls to their fluorinated counterparts. acsgcipr.org These reagents operate through the activation of the substrate followed by nucleophilic attack of fluoride. acsgcipr.org Similar principles can be applied to the design of reagents for the synthesis of fluorinated disulfides. The invention of reagents like zinc difluoromethanesulfinate (DFMS) for direct difluoromethylation highlights the ongoing efforts to create user-friendly and effective sources of fluoroalkyl groups. nih.gov

The direct transfer of a disulfide unit (S-S) to a substrate is an efficient strategy for synthesizing disulfides. While specific disulfur (B1233692) transfer reagents for the dichlorofluoromethyl group are not extensively documented, the underlying principles can be inferred from related chemistries. For instance, the reaction of carbon disulfide (CS₂) in photoredox-catalyzed processes can lead to the formation of sulfur-containing heterocycles, demonstrating the potential for building complex sulfur-based structures. beilstein-journals.org

The mechanism of sulfur transfer often involves the generation of a reactive sulfur species that can be trapped by a suitable nucleophile or radical. In the context of fluorinated compounds, this would require a reagent capable of delivering the (SCCl₂F)₂ moiety or a synthon thereof. The chemistry of sulfur halides, such as sulfur dichloride (SCl₂) and disulfur dichloride (S₂Cl₂), which are known to react with various organic substrates, provides a basis for developing such reagents. wikipedia.org The synthesis of fluorinated disulfides would likely involve the reaction of a dichlorofluoromethyl-containing precursor with a sulfur source under conditions that promote S-S bond formation.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Bis Dichlorofluoromethyl Disulfide

Cleavage Reactions of Carbon-Sulfur and Sulfur-Sulfur Bonds

The reactivity of bis(dichlorofluoromethyl) disulfide is characterized by the susceptibility of its sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds to cleavage under various conditions. These cleavage reactions are fundamental to its utility in synthetic chemistry, enabling the introduction of the dichlorofluoromethylthiol (-SCFCl₂) moiety into other molecules. The mechanisms of these bond-breaking processes can be broadly categorized into nucleophilic, radical, and exchange pathways.

The electron-deficient nature of the sulfur atoms in the disulfide bond of this compound makes it a prime target for nucleophilic attack. Strong nucleophiles, such as organolithium and Grignard reagents, readily cleave the S-S bond.

Organolithium reagents (R-Li) are highly reactive compounds that contain a carbon-lithium bond, which is highly polar, rendering the carbon atom a potent nucleophile. wikipedia.org When an organolithium reagent reacts with this compound, the nucleophilic carbon atom attacks one of the sulfur atoms of the disulfide linkage. This attack results in the cleavage of the S-S bond, forming a lithium dichlorofluoromethylthiolate (LiSCFCl₂) and an organic sulfide (B99878) (R-SCFCl₂). This reaction proceeds via an Sₙ2-type mechanism at the sulfur atom.

Grignard reagents (R-MgX), while generally less reactive than organolithium reagents, also participate in nucleophilic cleavage of the disulfide bond. wikipedia.org The reaction mechanism is analogous to that of organolithium reagents, with the nucleophilic carbon of the Grignard reagent attacking a sulfur atom to yield a magnesium salt of dichlorofluoromethylthiol (Cl₂FCSMgX) and an organic sulfide. The reactivity of Grignard reagents can sometimes be influenced by steric hindrance, which may lead to side reactions like reduction of the disulfide. wikipedia.org

Table 1: Nucleophilic Cleavage of this compound

| Reagent Type | General Formula | Products |

| Organolithium | R-Li | R-SCFCl₂ + LiSCFCl₂ |

| Grignard | R-MgX | R-SCFCl₂ + XMgSCFCl₂ |

The sulfur-sulfur bond in disulfides can undergo homolytic cleavage when subjected to energy sources like heat or light, or in the presence of radical initiators, to form two thiyl radicals. nih.govu-tokyo.ac.jp In the case of this compound, this dissociation would yield two dichlorofluoromethylthiyl radicals (•SCFCl₂). These radicals are highly reactive intermediates that can participate in a variety of subsequent reactions.

The formation of these thiyl radicals can be initiated by several methods, including the use of radical initiators like azo compounds or peroxides. nih.gov Once formed, these radicals can abstract atoms from other molecules or add to unsaturated systems. For instance, they can abstract hydrogen atoms, leading to the formation of dichlorofluoromethylthiol (HSCFCl₂) and a new radical species.

Recombination of these radicals can lead back to the starting disulfide, or they can combine with other radical species present in the reaction mixture. The pathways of radical-mediated reactions are often complex, with multiple competing processes occurring simultaneously. The stability and reactivity of the generated thiyl radicals play a crucial role in determining the final product distribution. Studies on related fluorinated disulfides, such as bis(trifluoromethyl) disulfide, have shown that thiyl radicals can be generated and are implicated in various transformations. researchgate.netnih.gov

Minor reaction pathways in radical-driven disulfide bond cleavage can also involve hydrogen abstraction from the carbon atom, followed by β-cleavage, which can result in either C-S or S-S bond scission. nih.gov The favored pathway for S-S bond cleavage is often a direct radical attack on a sulfur atom. nih.gov

Thiol-disulfide exchange is a common reaction in which a thiol reacts with a disulfide, resulting in the formation of a new disulfide and a new thiol. libretexts.org This process is typically reversible and proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov

In the context of this compound, it can undergo exchange reactions with other fluorinated thiols or their corresponding thiolates. For example, reaction with a fluorinated thiol (R_F-SH) would lead to an equilibrium mixture containing the starting materials, the new unsymmetrical disulfide (Cl₂FCS-S-R_F), and dichlorofluoromethylthiol. The position of the equilibrium is dependent on the relative stabilities of the thiols and disulfides involved.

These exchange reactions can also be mediated by radical pathways. nih.govrsc.org A thiyl radical can attack the disulfide bond, leading to the displacement of another thiyl radical. This process allows for the equilibration between different disulfide and thiol species under radical conditions. The efficiency of these exchange reactions can be influenced by factors such as the nature of the substituents and the reaction conditions.

Electrophilic and Radical Reactivity of Dichlorofluoromethyl Moieties

The dichlorofluoromethyl (–CFCl₂) group in this compound imparts unique reactivity to the molecule, enabling its use in specialized synthetic transformations.

While this compound is primarily a source of the dichlorofluoromethylthiol (-SCFCl₂) group, its analogs, such as bis(trifluoromethyl)disulfide (B1220189), are utilized in trifluoromethylthiolation reactions. researchgate.netau.dk By analogy, this compound is expected to serve as a reagent for dichlorofluoromethylthiolation.

In these reactions, the S-S bond is cleaved, and the resulting "Cl₂FCS" moiety is transferred to a substrate. This can occur through various mechanisms, including nucleophilic, electrophilic, and radical pathways. For instance, a nucleophile can attack the disulfide, generating a dichlorofluoromethylthiolate anion which can then react with an electrophile. Conversely, under certain conditions, the disulfide can react as an electrophile.

Radical dichlorofluoromethylthiolation involves the generation of the dichlorofluoromethylthiyl radical (•SCFCl₂), which can then add to unsaturated bonds or participate in other radical processes to introduce the -SCFCl₂ group into organic molecules.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. wustl.edubeilstein-journals.orgnih.gov Cascade reactions, on the other hand, involve a sequence of intramolecular reactions that occur one after the other.

The reactive nature of the S-S bond and the functional groups present in this compound make it a potential candidate for participation in such complex transformations. For example, the in-situ cleavage of the disulfide bond could generate a reactive intermediate that then engages in a subsequent MCR or triggers a cascade sequence. While specific examples involving this compound in MCRs and cascade reactions are not extensively documented in the provided search results, the reactivity patterns of disulfides and fluorinated compounds suggest this as a plausible area of application. beilstein-journals.orgmdpi.comnih.gov For instance, a thiyl radical generated from the disulfide could initiate a cascade cyclization. beilstein-journals.org

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is crucial for a comprehensive understanding of the chemical behavior of this compound. While direct experimental data for this specific compound is limited, analogies can be drawn from studies of similar organofluorine sulfur compounds.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing valuable insights into the formation and decay of transient intermediates. For reactions involving organofluorine compounds, 19F NMR is particularly informative.

While specific in-situ NMR studies on this compound are not readily found in the literature, the principles of this technique can be applied to hypothesize its utility. For instance, in a reaction involving the cleavage of the S-S bond, one would expect to observe the disappearance of the 19F NMR signal corresponding to the starting material and the appearance of new signals corresponding to the dichlorofluoromethylthio-containing products. The chemical shifts and coupling constants of these new signals would provide structural information about the intermediates and final products.

A study on the molecular-level elucidation of organofluorine binding sites in soil utilized 19F → 1H cross-polarization magic angle spinning (CP-MAS) NMR spectroscopy to probe the interactions of organofluorine xenobiotics. nih.gov This demonstrates the potential of advanced NMR techniques to study the environment around the fluorinated groups and thus infer reaction mechanisms.

Hypothetical In-situ 19F NMR Data for a Reaction of this compound:

| Time (min) | Reactant Peak (ppm) | Intermediate Peak (ppm) | Product Peak (ppm) |

| 0 | -30.5 | --- | --- |

| 10 | -30.5 (decreasing) | -25.2 (appearing) | --- |

| 30 | -30.5 (further decrease) | -25.2 (max intensity) | -28.9 (appearing) |

| 60 | --- | -25.2 (decreasing) | -28.9 (increasing) |

This table is a hypothetical representation and does not reflect actual experimental data.

S,S-bis-ylides are reactive intermediates that can be formed from disulfides. However, the formation and isolation of S,S-bis-ylides derived from this compound are not specifically described in the available literature. The high electrophilicity of the carbon atoms attached to the sulfur, due to the presence of two chlorine atoms and a fluorine atom, might influence the stability and reactivity of such ylides.

Research on the reactivity of other S,S-bis-ylides has shown their strong nucleophilic character. For example, S,S-bis-ylides have been shown to react with various electrophiles. rsc.orgresearchgate.net The isolation and characterization of these reactive species often require low temperatures and inert atmospheres. Techniques such as X-ray crystallography and multinuclear NMR spectroscopy would be essential for their structural elucidation. rsc.org

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry. libretexts.orgyoutube.com Disulfides are known to undergo oxidative addition to low-valent metal centers, leading to the cleavage of the S-S bond and the formation of two metal-thiolate bonds. rsc.orgnih.gov This process involves an increase in the oxidation state and coordination number of the metal center. libretexts.orgacs.org

The reaction of fluorinated disulfides with metal complexes has been a subject of study. For instance, the reversible oxidative addition and reductive elimination of fluorinated aromatic disulfides at gold(I) thiolate complexes have been investigated. acs.org It was found that these processes could occur via both thermal and photochemical pathways. acs.org This suggests that this compound could potentially react with transition metal complexes through similar oxidative addition pathways.

The general mechanism for the oxidative addition of a disulfide to a metal center (M) can be represented as:

M + R-S-S-R → (R-S)-M-(S-R)

In the case of this compound, this would lead to the formation of a metal complex with two dichlorofluoromethylthiolate ligands. The reverse reaction, reductive elimination, would involve the formation of the S-S bond and a reduction in the metal's oxidation state. libretexts.org

The feasibility and kinetics of such reactions would depend on several factors, including the nature of the metal, its ligand environment, and the reaction conditions. The electron-withdrawing nature of the dichlorofluoromethyl groups would likely make the disulfide a better oxidizing agent compared to non-fluorinated analogues.

Advanced Spectroscopic and Structural Elucidation Techniques for Bis Dichlorofluoromethyl Disulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural Details

High-resolution NMR spectroscopy is an indispensable tool for obtaining a complete picture of the atomic environment within the bis(dichlorofluoromethyl) disulfide molecule.

A comprehensive NMR analysis involves probing multiple types of atomic nuclei present in the molecule to gather a full set of structural data.

¹H NMR: Given the absence of hydrogen atoms in the primary structure of this compound, ¹H NMR spectroscopy is primarily used to confirm the absence of proton-containing impurities. A clean spectrum would show no signals, verifying the sample's purity.

¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance for the two equivalent carbon atoms. The chemical shift of this signal would be significantly influenced by the attached electronegative halogen atoms (two chlorine, one fluorine). The signal would also exhibit splitting due to coupling with the fluorine atom (¹J-coupling).

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would display a single signal, as both dichlorofluoromethyl groups are chemically equivalent. The precise chemical shift provides a key identifier for the -CFCl₂ moiety.

³³S NMR: While less common due to the low natural abundance and quadrupolar nature of the ³³S isotope, ³³S NMR could potentially provide direct information about the sulfur-sulfur linkage. The chemical shift would be characteristic of a disulfide environment.

Table 1: Predicted NMR Spectroscopic Data for this compound This table presents expected data based on the analysis of similar functional groups, as specific experimental values for this compound are not widely published.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹³C | ~115-130 | Doublet (due to ¹JC-F coupling) | Confirms the electronic environment of the carbon atom and its direct bond to fluorine. |

| ¹⁹F | ~ -10 to -30 (relative to CFCl₃) | Singlet | Identifies the presence and chemical environment of the fluorine atom. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the bonding network within a molecule. wikipedia.org They work by spreading NMR signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies nuclei that are coupled to each other. wikipedia.org For this compound, a ¹³C-¹³C COSY is not practical. A ¹⁹F-¹⁹F COSY would show no cross-peaks, confirming that the two fluorine atoms are in magnetically equivalent environments and not coupled to each other.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments show correlations between a proton and a directly attached heteronucleus, such as ¹³C or ¹⁵N. wikipedia.orgnumberanalytics.com For pure this compound, these spectra would be empty. However, a ¹⁹F-¹³C HSQC would be highly informative, showing a clear correlation peak between the fluorine and carbon signals, confirming the C-F bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close to each other in space, regardless of whether they are bonded. numberanalytics.com This could be used to study the spatial arrangement and preferred conformations of the molecule, for instance, by observing through-space interactions between the fluorine atoms and the chlorine atoms on the opposing dichlorofluoromethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are directly related to the strength and mass of the atoms involved in the bond, providing a molecular "fingerprint."

The analysis of specific stretching frequencies in the IR and Raman spectra allows for direct characterization of the key bonds in this compound.

C-F Stretching: The carbon-fluorine bond gives rise to a very strong absorption band in the infrared spectrum, typically in the 1350-1100 cm⁻¹ region. youtube.com This intense band is a key diagnostic feature for the presence of the C-F group.

C-Cl Stretching: Carbon-chlorine stretching vibrations are found in the 800-600 cm⁻¹ range. The presence of two chlorine atoms on the same carbon will likely result in both symmetric and asymmetric stretching modes, leading to multiple bands in this region.

S-S Stretching: The disulfide bond (S-S) stretch is characteristically weak in the IR spectrum but often produces a more prominent signal in the Raman spectrum. This vibration is typically observed in the 550-450 cm⁻¹ range. Its detection in the Raman spectrum is strong evidence for the disulfide linkage.

Table 2: Characteristic Vibrational Frequencies for this compound

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-F | Stretch | 1350 - 1100 | Strong | Medium |

| C-Cl | Stretch | 800 - 600 | Strong | Strong |

| S-S | Stretch | 550 - 450 | Weak/Inactive | Medium-Strong |

The molecule can exist in different rotational conformations (rotamers) around the S-S and C-S bonds. Each conformer has a unique vibrational fingerprint. By analyzing the spectra at different temperatures or in different physical states (solid, liquid, gas), it is possible to identify bands corresponding to different conformers and study the energetic barriers to rotation. For instance, the dihedral angle of the C-S-S-C group significantly influences the vibrational frequencies, allowing for detailed conformational analysis.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces (typically silver or gold). If this compound were to be studied for its interaction with surfaces, SERS could provide detailed information. The technique can enhance the weak Raman signal by several orders of magnitude, allowing for the detection of even monolayer quantities of the substance. Analysis of the SERS spectrum could reveal which parts of the molecule are interacting most strongly with the surface by observing which vibrational modes are most enhanced or shifted in frequency. For example, enhancement of the S-S or C-Cl stretching modes could indicate an interaction through the sulfur or chlorine atoms, respectively.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for studying its structural integrity through controlled fragmentation. nih.gov Various mass spectrometry techniques offer unique advantages in the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental formula of this compound (C₂Cl₄F₂S₂). Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov The association of techniques like ultra-high-performance liquid chromatography (UHPLC) with high-resolution nESI-MS/MS enables detailed investigation. nih.gov For this compound, HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion with high precision, and this experimental value would be compared against the calculated theoretical mass.

Theoretical Exact Mass for C₂Cl₄F₂S₂: The exact mass of the most abundant isotopes (¹²C, ³⁵Cl, ¹⁹F, ³²S) is calculated as follows:

2 x Carbon (12.000000 Da) = 24.000000 Da

4 x Chlorine (34.968853 Da) = 139.875412 Da

2 x Fluorine (18.998403 Da) = 37.996806 Da

2 x Sulfur (31.972071 Da) = 63.944142 Da

Total Exact Mass = 265.81636 Da

An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation. nih.gov In an MS/MS experiment, the molecular ion of this compound is first isolated, then subjected to fragmentation through collision-induced dissociation (CID) or other methods like electron-transfer dissociation (ETD). nih.govnih.gov The resulting fragment ions are then mass-analyzed, providing a "fingerprint" spectrum that reveals information about the compound's connectivity.

The disulfide bond (S-S) is typically the weakest bond in the molecule and is expected to cleave readily. uu.nl The primary fragmentation pathway would likely involve the homolytic or heterolytic cleavage of the S-S bond, followed by subsequent losses of halogen atoms.

Proposed Fragmentation Data for this compound (C₂Cl₄F₂S₂)

| Precursor Ion (m/z) | Proposed Fragment | Fragment Formula | Fragment m/z (Calculated) | Fragmentation Step |

| 266 [M]⁺ | Dichlorofluoromethylthio radical | [CF₂Cl₂S]⁺ | 133 | S-S bond cleavage |

| 266 [M]⁺ | Dichlorofluoromethyl cation | [CF₂Cl₂]⁺ | 101 | C-S bond cleavage |

| 133 [CF₂Cl₂S]⁺ | Dichlorofluoromethyl cation | [CF₂Cl₂]⁺ | 101 | C-S bond cleavage |

| 133 [CF₂Cl₂S]⁺ | Chlorofluoromethylthio cation | [CF₂ClS]⁺ | 98 | Loss of Cl |

Note: m/z values are calculated using the most abundant isotopes and rounded to the nearest integer for simplicity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it suitable for analyzing a wide range of compounds, from small molecules to large proteins. nih.gov While often used for polar molecules, ESI-MS can be applied to analyze less polar compounds like this compound, typically through the formation of adducts with ions such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) present in the solvent. rsc.org

Under certain ESI conditions, electrochemical reactions can occur, potentially leading to the observation of radical cations or other oxidation products. rsc.org For this compound, ESI-MS analysis would provide molecular weight information, and the conditions could be optimized to control the ionization process, either by promoting adduct formation for clear molecular ion detection or by studying potential electrochemical behavior. digitellinc.com

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Species

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost monolayers of a solid material. phi.comnih.gov The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the desorption of secondary ions from the surface. nist.govazom.com These ejected secondary ions are then analyzed by a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. phi.com

TOF-SIMS would be the ideal technique for analyzing this compound if it were present as a surface contaminant, a thin film, or a component in a solid matrix. researchgate.net Key advantages include:

High Sensitivity: Capable of detecting species at the parts-per-million (ppm) to parts-per-billion (ppb) level. azom.com

Molecular Information: Provides spectra of molecular fragments, allowing for the identification of the compound on the surface. researchgate.net

Chemical Imaging: Can generate high-resolution chemical maps showing the spatial distribution of the compound on the sample surface. phi.com

This technique would be invaluable for quality control in applications where the surface chemistry is critical.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. mdpi.com

Elucidation of Bond Lengths, Bond Angles, and Torsion Angles

While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, Bis(2,3-dichlorophenyl) disulfide, provides valuable insight into the expected geometry of the core C-S-S-C linkage. nih.gov X-ray analysis of this related molecule reveals the key structural parameters of the disulfide bridge. researchgate.net

Crystallographic Data for the Structurally Analogous Bis(2,3-dichlorophenyl) disulfide

| Parameter | Atom(s) Involved | Value |

| Bond Length | S—S | 2.0252 (8) Å |

| Bond Length | C—S | 1.784 (2) Å |

| Bond Length | C—S | 1.7835 (19) Å |

| Torsion Angle | C—S—S—C | 88.35 (11)° |

Data obtained from the crystallographic study of Bis(2,3-dichlorophenyl) disulfide. nih.gov

Based on these findings, a single-crystal X-ray diffraction analysis of this compound would be expected to yield an S-S bond length of approximately 2.03 Å and a C-S-S-C torsion angle near 90°. This analysis would provide definitive confirmation of its molecular architecture in the solid state.

Computational and Theoretical Investigations of Bis Dichlorofluoromethyl Disulfide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of bis(dichlorofluoromethyl) disulfide. Density Functional Theory (DFT) has become a popular approach due to its balance of computational cost and accuracy, while high-level ab initio methods, though more computationally intensive, can provide benchmark-quality results. These calculations are performed to predict the molecule's geometry, electronic structure, and spectroscopic characteristics.

The electronic structure of a molecule dictates its chemical behavior. For this compound, computational methods can be used to determine the distribution of electrons, identify the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and map the electrostatic potential.

The HOMO and LUMO are particularly important as they govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

A theoretical study on cis-dioxomolybdenum(VI) complexes demonstrates how DFT and its time-dependent extension (TD-DFT) can be used to study electronic structure and interpret electronic absorption spectra. nih.gov Similar methodologies would be applied to this compound to understand its electronic transitions.

Table 1: Illustrative Electronic Properties of Related Disulfide Compounds

| Compound | Property | Value | Method | Reference |

| Bis(trifluoromethyl)disulfide (B1220189) | Ionization Energy | 10.60 ± 0.03 eV | Photoelectron Spectroscopy (PE) | nist.gov |

| Bis(4-fluorophenyl)disulfide | Ionization Energy | 8.4 eV | Photoelectron Spectroscopy (PE) | nist.gov |

This table presents experimental data for related compounds to illustrate the type of information obtained from electronic structure analysis, as specific computational data for this compound was not found in the search results.

The disulfide bond (S-S) allows for rotation, leading to different spatial arrangements or conformations of the molecule. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the transition states that connect them. This is achieved by constructing a potential energy surface (PES), a multidimensional map of the molecule's energy as a function of its geometry, particularly the dihedral angles around the S-S and C-S bonds. longdom.org

Studying the PES is crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. For disulfides, the C-S-S-C dihedral angle is a key coordinate. A study on bis(2,3-dichlorophenyl)disulfide revealed a C-S-S-C torsion angle of 88.35°, which is typical for such compounds. nih.gov Molecular simulations can reveal how conformational changes are regulated, for example by oxidation or reduction of the disulfide bond in peptides. nih.gov For this compound, computational analysis would explore the rotational barrier around the S-S bond and the influence of the bulky, electronegative dichlorofluoromethyl groups on the preferred conformation.

Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: Theoretical methods can calculate the nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts (e.g., for ¹³C, ¹⁹F). These calculations can help assign peaks in an experimental spectrum to specific atoms in the molecule. For complex molecules, calculated shifts can distinguish between different isomers or conformers. While specific data for the target compound is not available, ChemicalBook provides an entry for the ¹³C NMR spectrum of the related compound bis(2,4,5-trichlorophenyl) disulfide, illustrating the type of data that would be compared with theoretical predictions. chemicalbook.com

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful application. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated spectrum can be compared with experimental FT-IR and Raman spectra to verify the structure and identify characteristic functional groups. For example, the vibrational frequencies for carbon disulfide have been well-characterized. nist.gov A frequency correction factor is often applied to theoretical results to account for anharmonicity and other systematic errors in the computational method.

Table 2: Illustrative Vibrational Frequencies for Carbon Disulfide

| Symmetry | Type of Mode | Wavenumber (cm⁻¹) |

| σg+ | Symmetric Stretch | 658 |

| πu | Bend | 397 |

| σu+ | Antisymmetric Stretch | 1535 |

Source: Adapted from Shimanouchi, 1972. nist.gov This table is for a simple, related molecule and illustrates the kind of data generated.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and the transition states that connect them.

By mapping the potential energy surface, computational chemists can trace the lowest energy path from reactants to products, known as the reaction pathway. The highest point along this pathway is the transition state, and the energy difference between the reactants and the transition state is the activation barrier or activation energy. This barrier determines the rate of the reaction.

For this compound, one could computationally study its decomposition pathways or its reactions with other species. For example, the homolytic cleavage of the S-S bond to form two CCl₂F-S• radicals is a likely primary step in many of its reactions. Calculations would determine the bond dissociation energy and the activation energy for this process. Similarly, its role in trifluoromethylthiolation reactions could be modeled, as has been studied for the related bis(trifluoromethyl)disulfide. researchgate.net A study of a disulfide-ene reaction showed how mechanistic insights gained from spectroscopy and supported by computation can be used to optimize catalytic systems. nih.gov

Reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects in several ways. Explicit models involve including individual solvent molecules in the calculation, which is computationally expensive. Implicit solvent models, or continuum models, represent the solvent as a continuous medium with a specific dielectric constant, which is a more common and efficient approach.

These models can be used to calculate how the solvent stabilizes or destabilizes reactants, products, and transition states. For a reaction involving polar or charged species, a polar solvent would likely lower the activation energy by stabilizing the transition state more than the reactants, thus accelerating the reaction. For this compound, computational studies would investigate how solvents of varying polarity affect its conformational equilibrium and the energetics of its reactions, such as nucleophilic or electrophilic attacks on the sulfur atoms.

Radical Species Characterization and Stability Prediction

Computational studies play a crucial role in characterizing the radical species derived from this compound and predicting their stability. The homolytic cleavage of the disulfide bond in this compound results in the formation of two dichlorofluoromethylthiyl radicals (CFCl₂S•). The stability of these radicals is a key factor in determining the compound's reactivity and its potential applications as a radical initiator or in radical-mediated reactions.

Theoretical calculations, often employing density functional theory (DFT), are utilized to determine the bond dissociation energy (BDE) of the S-S bond. A lower BDE suggests a greater propensity for radical formation. The stability of the resulting CFCl₂S• radical is influenced by the electronegativity of the fluorine and chlorine atoms, which can delocalize the unpaired electron and thus stabilize the radical species.

The geometry of the radical species is also a subject of computational investigation. The preferred conformation and the distribution of spin density within the radical provide insights into its reactivity and how it will interact with other molecules. These computational predictions are vital for understanding the mechanisms of reactions involving this compound.

Table 1: Predicted Properties of Dichlorofluoromethylthiyl Radical

| Property | Predicted Value/Characteristic |

| Formation | Homolytic cleavage of the S-S bond |

| Key Influencing Factors | Electronegativity of halogen atoms |

| Stability Indicator | S-S bond dissociation energy |

| Electron Delocalization | Present due to electronegative atoms |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in various environments. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Dynamics of Disulfide Bonds

The disulfide bond in this compound is not static; it exhibits a range of conformational dynamics. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. The dihedral angle of the C-S-S-C linkage is a critical parameter, and its fluctuations are a key aspect of the molecule's dynamic nature.

Interactions with Solvents or Other Chemical Species

The behavior of this compound in solution is heavily dependent on its interactions with solvent molecules. MD simulations can model these interactions, providing information on the solvation shell and the preferred orientation of solvent molecules around the solute. nih.gov The van der Waals forces and dipole-dipole interactions between this compound and the solvent can influence its solubility and reactivity. nih.gov

Furthermore, MD simulations can be used to study the interaction of this compound with other chemical species, such as reaction partners or surfaces. By simulating the approach and interaction of these species, researchers can gain insights into reaction mechanisms and predict the likelihood of a reaction occurring. For instance, the interaction with a metal surface could be modeled to understand its potential role in surface-catalyzed reactions.

Table 2: Investigated Interactions of this compound

| Interacting Species | Type of Interaction | Information Gained from MD Simulations |

| Solvent Molecules | Van der Waals, Dipole-Dipole | Solvation shell structure, Solubility, Reactivity |

| Other Reactants | Covalent, Non-covalent | Reaction mechanisms, Reaction probability |

Advanced Applications in Organic and Organofluorine Synthesis

Bis(dichlorofluoromethyl) disulfide as a Reagent for Selective Fluoroalkylation

Introduction of Dichlorofluoromethyl and Related Fluoroalkylthio Groups

There is a notable lack of available scientific literature detailing the use of this compound as a reagent for the direct introduction of dichlorofluoromethylthio (SCFCl₂) groups onto organic molecules. While the broader field of fluoroalkylation is an active area of research, specific methodologies employing this particular disulfide are not documented in publicly accessible chemical databases and research articles.

It is documented that this compound can be formed as a product during the photodecomposition of the fungicide Dichlofluanid. chemicalbook.comwikimedia.orgarchive.orginchem.org This suggests the potential for the dichlorofluoromethylthio radical (•SCFCl₂) to be generated from the disulfide under certain conditions, which could theoretically participate in radical-mediated fluoroalkylation reactions. However, specific studies developing this into a synthetic methodology are not available.

Reagent in Trifluoromethylthiolation and Analogous Transformations

There are no research findings that describe the use of this compound in trifluoromethylthiolation or analogous transformations. The reactivity of its analogue, bis(trifluoromethyl) disulfide, is well-documented for introducing the trifluoromethylthio (SCF₃) group, but this chemistry does not directly translate to or has not been reported for this compound.

Building Block for Complex Fluorinated Molecules

Precursor in the Synthesis of Fluorinated Heterocycles

A comprehensive search of scientific literature and chemical databases reveals no instances of this compound being utilized as a precursor for the synthesis of fluorinated heterocyclic compounds. While the incorporation of fluorine-containing groups into heterocycles is a significant area of medicinal and agrochemical research, this specific disulfide has not been reported as a building block for such purposes.

Role in Constructing Fluorinated Scaffolds for Chemical Biology Research

There is no available information on the role of this compound in the construction of fluorinated scaffolds for chemical biology research. The development of novel fluorinated building blocks is crucial for creating new probes and therapeutic agents, but the application of this particular compound in this context has not been documented.

Catalytic and Stoichiometric Roles in Novel Synthetic Methodologies

No catalytic or stoichiometric applications of this compound in novel synthetic methodologies have been reported in the scientific literature. The development of new reagents and catalysts is a cornerstone of modern synthetic chemistry, but this compound does not appear to have been exploited in this regard based on available data.

Information Not Available for this compound

Extensive research has been conducted to gather specific information on the chemical compound This compound regarding its advanced applications in organic and organofluorine synthesis. Despite a thorough search of scientific literature and chemical databases, detailed research findings, data tables, and specific examples for the outlined applications of this particular compound are not available in the public domain.

The requested article structure focused on the following advanced applications:

Participation in Ligand Exchange Mechanisms

While general principles of C-H activation, electrochemical and photochemical reactions, and ligand exchange mechanisms are well-documented for various other disulfide-containing compounds, no specific studies or data could be retrieved for this compound itself. The reactivity of the disulfide bond is known to be influenced by the nature of the substituents, and the unique properties of the dichlorofluoromethyl group would likely lead to distinct chemical behavior. However, without specific research on this compound, any discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Similarly, the creation of data tables with detailed research findings is not possible due to the absence of published experimental results for this compound within the specified contexts.

Therefore, this report cannot provide the requested in-depth article on the advanced applications of this compound. Further experimental research would be required to elucidate the specific roles it may play in C-H bond activation, electro- and photochemical transformations, and ligand exchange mechanisms.

Interdisciplinary Applications in Materials Science and Engineering

Incorporation into Dynamic Covalent Polymer Networks

Dynamic covalent bonds are reversible connections that can break and reform under specific stimuli, leading to materials that are adaptable and often self-healing or recyclable. Disulfide bonds are a prime example of dynamic covalent linkages used in polymer science.

Design of Self-Healing Materials and Reversible Networks based on Disulfide Exchange

The disulfide bond in Bis(dichlorofluoromethyl) disulfide could be leveraged to create self-healing polymers. The principle of disulfide exchange involves the cleavage of an S-S bond and subsequent reformation with another disulfide, leading to a rearrangement of the polymer network. This process can be initiated by stimuli such as heat, light, or a catalyst.

When a polymer network containing disulfide crosslinks is damaged, the application of a stimulus can promote disulfide exchange across the fractured interface, effectively mending the material. The presence of the dichlorofluoromethyl groups could influence the kinetics of this exchange reaction. The strong electron-withdrawing nature of these groups might affect the stability of the disulfide bond and the reactivity of the resulting thiyl radicals, potentially allowing for fine-tuning of the healing conditions.

Research on other disulfide-containing polymers has demonstrated the feasibility of this approach. For instance, polymers incorporating aromatic or aliphatic disulfides have shown significant self-healing capabilities. While no direct studies on this compound exist, the fundamental principles of disulfide exchange provide a strong basis for its potential in this area.

Table 1: Examples of Disulfide Compounds in Self-Healing Polymers (Illustrative)

| Disulfide Compound | Polymer Matrix | Healing Conditions | Healing Efficiency |

| Diphenyl disulfide | Polyurethane | Heat (e.g., 100 °C) | >90% |

| 2-Hydroxyethyl disulfide | Epoxy resin | UV light | ~85% |

| L-Cystine derivatives | Poly(amido amine) | pH change | High |

This table is for illustrative purposes and does not include this compound due to a lack of available data.

Role of Disulfide Bonds in Polymer Reprocessing and Recycling

The dynamic nature of disulfide bonds also makes them valuable for creating reprocessable and recyclable thermoset polymers. orgsyn.org Conventional thermosets are permanently crosslinked, making them difficult to recycle. However, by incorporating dynamic disulfide bonds, the crosslinked network can be broken down under specific conditions, allowing the material to be reshaped or dissolved for recycling.

The introduction of this compound as a crosslinker could lead to thermosets that can be reprocessed by applying heat or a chemical trigger to initiate disulfide exchange. This would allow the material to flow and be remolded, extending its lifespan and reducing waste. The stability imparted by the fluorinated groups might allow for reprocessing at higher temperatures without significant degradation of the polymer backbone. The recycling of fluoropolymers is an area of active research, and incorporating reversible linkages like disulfides presents a promising strategy for improving their sustainability. rsc.orgsigmaaldrich.com

Advanced Polymer Synthesis and Functionalization

The unique structure of this compound also suggests its utility in the synthesis of novel polymers with tailored properties.

Fluoro-Containing Polymer Backbones and Crosslinkers

This compound could serve as a monomer or a crosslinking agent to introduce fluorine into polymer structures. Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical inertness, low friction, and hydrophobicity.

Surface Modification and Coating Applications

The low surface energy characteristic of fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. This compound could potentially be used for the surface modification of various materials.

One approach could involve grafting molecules of the disulfide onto a substrate. The fluorinated "tails" would then orient themselves at the surface, creating a low-energy coating. Such coatings could find applications in anti-fouling surfaces for marine applications, stain-resistant textiles, and low-friction coatings for industrial machinery. While direct research on this specific compound is absent, studies on other fluorinated molecules have demonstrated the effectiveness of this strategy for surface modification.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Bis(dichlorofluoromethyl) disulfide

Currently, there is a lack of established, high-yield synthetic protocols specifically for this compound. Future research should prioritize the development of efficient and sustainable methods for its preparation. Drawing inspiration from the synthesis of analogous perfluoroalkyl disulfides, several synthetic pathways can be envisioned.

One potential route involves the controlled oxidation of dichlorofluoromethanethiol (CFCl2SH). However, the stability and accessibility of this thiol precursor would first need to be addressed. A more viable approach might be analogous to the synthesis of bis(trifluoromethyl) disulfide, which can be produced from the reaction of precursors like perchloromethyl mercaptan or thiophosgene (B130339) with a fluoride (B91410) source. wikipedia.org A similar strategy could be adapted, potentially using a dichlorofluoromethyl-containing precursor.

Future synthetic development should focus on green chemistry principles. This includes exploring catalytic methods that avoid stoichiometric, and often harsh, oxidizing agents. For instance, metal-organic frameworks (MOFs) have been shown to be efficient heterogeneous catalysts for the synthesis of symmetrical disulfides from aryl iodides and sulfur. rsc.org Investigating similar catalytic systems for the synthesis of this compound could lead to more environmentally benign processes. Furthermore, photoredox catalysis, which utilizes visible light to promote reactions under mild conditions, offers another promising avenue for the aerobic oxidation of corresponding thiols. organic-chemistry.org

Table 1: Potential Synthetic Routes for this compound

| Route | Proposed Precursors | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |

| Oxidative Coupling | Dichlorofluoromethanethiol (CFCl2SH) | I2, H2O2, O2 (with catalyst) | Atom economy; direct formation of S-S bond. | Stability and synthesis of the thiol precursor. |

| Halogen Exchange | Bis(trichloromethyl) disulfide | Fluorinating agents (e.g., SbF3, NaF) | Use of potentially more accessible precursors. | Control of fluorination degree; harsh conditions. |

| Sulfur Insertion | Dichlorofluoromethane-based radical source | Elemental sulfur (S8) | Radical-based approach may offer unique selectivity. | Control of side reactions; generation of the specific radical. |

| Catalytic Coupling | Dichlorofluoromethyl halide | Sulfur source (e.g., Na2S2), Transition metal catalyst | Milder reaction conditions; potential for high selectivity. | Catalyst screening and optimization required. |

Exploration of New Reactivity Modes and Catalytic Cycles involving the Compound

The reactivity of this compound is expected to be multifaceted, offering potential in radical, nucleophilic, and electrophilic transformations. The presence of both chlorine and fluorine atoms on the alpha-carbon likely modulates the stability and reactivity of the disulfide bond and any derived intermediates compared to its perfluorinated or non-fluorinated counterparts.

A significant area for exploration is its use as a source for the dichlorofluoromethylthio radical (•SCFCl2). Disulfides can undergo homolytic cleavage of the S-S bond upon exposure to heat or light. beilstein-journals.org Thiyl radicals are versatile intermediates in a variety of organic reactions. It is plausible that this compound could serve as a photocatalyst. Under photoirradiation, it could generate •SCFCl2 radicals that can engage in various catalytic cycles, such as promoting cycloadditions or acting as hydrogen atom transfer (HAT) agents. beilstein-journals.org

Furthermore, the related compound, bis(trifluoromethyl) disulfide, is known to participate in electrophilic, nucleophilic, and radical trifluoromethylthiolation reactions. researchgate.net It is highly probable that this compound could function as a reagent for introducing the SCFCl2 moiety into organic molecules, a functional group that could impart unique steric and electronic properties. Investigating its reactions with nucleophiles, such as carbanions, amines, and thiolates, would be a crucial first step.

Metal-catalyzed reactions also present a promising frontier. The oxidation of bis(trifluoromethyl) disulfide is catalyzed by metal ions and produces reactive oxygen species (ROS). nih.gov Studying the interaction of this compound with various transition metals could uncover novel catalytic transformations and provide insights into its redox behavior.

Integration into Advanced Functional Materials and Responsive Systems

The unique combination of a disulfide linkage and dichlorofluoromethyl groups makes this compound an attractive building block for advanced functional materials. The high fluorine content can impart desirable properties such as hydrophobicity, chemical resistance, and low surface energy, while the disulfide bond can act as a responsive linker.

One avenue of research is the incorporation of this compound into polymers. This could be achieved by synthesizing monomers containing the CFCl2-S-S-CFCl2 unit or by using the disulfide as a chain-transfer agent in polymerization reactions. The resulting fluorinated polymers could find applications as specialized coatings, membranes, or elastomers with enhanced thermal and chemical stability. For example, bis(trifluoromethyl) disulfide has been explored for creating superhydrophobic surfaces, suggesting a similar potential for its dichlorofluoro-analogue. ontosight.ai

The disulfide bond is known to cleave in response to reducing agents or specific thiols. This property can be harnessed to create responsive or "smart" materials. For example, incorporating this compound as a cross-linker in a hydrogel network could lead to materials that degrade or release an encapsulated cargo in a reducing environment, such as that found inside cells. This could have applications in drug delivery or tissue engineering.

Table 2: Potential Applications in Functional Materials

| Material Type | Role of this compound | Key Properties Conferred | Potential Application Area |

| Fluorinated Polymers | Monomer or additive | Hydrophobicity, chemical resistance, low refractive index. | High-performance coatings, optical fibers, sealants. |

| Responsive Hydrogels | Reductively cleavable cross-linker | Stimuli-responsive degradation or swelling. | Drug delivery, regenerative medicine, sensors. |

| Surface Modifiers | Anchoring group for self-assembled monolayers | Low surface energy, oleophobicity. | Anti-fouling surfaces, water-repellent textiles. |

| Battery Electrolytes | Additive | Improved electrochemical stability, safety. | High-voltage lithium-ion batteries. |

Deeper Mechanistic Understanding of Complex Transformations involving Dichlorofluoromethyl Disulfides

A fundamental understanding of the reaction mechanisms is crucial for the rational design of synthetic applications and materials. For this compound, several mechanistic questions remain unanswered. The relative strengths of the C-S, C-Cl, C-F, and S-S bonds will dictate its fragmentation patterns under various conditions.

Key research should focus on the kinetics and thermodynamics of the homolytic cleavage of the S-S bond to form •SCFCl2 radicals. Techniques such as electron paramagnetic resonance (EPR) spectroscopy could be employed to detect and characterize these radical intermediates. nih.gov

Furthermore, the mechanisms of potential nucleophilic and electrophilic reactions at the sulfur atoms need to be elucidated. How do the electron-withdrawing dichlorofluoromethyl groups affect the electrophilicity of the sulfur atoms compared to alkyl or aryl disulfides? Investigating the kinetics of thiol-disulfide exchange reactions involving this compound would provide valuable insight into its behavior in biological or protic environments. nih.gov Understanding these fundamental reaction pathways is essential for controlling the outcome of its transformations.

Computational Design of Derivatives with Tunable Properties and Enhanced Reactivity

Given the limited experimental data, computational chemistry stands as a powerful predictive tool to guide future research. Quantum-chemical methods, such as Density Functional Theory (DFT), can provide invaluable insights into the properties and reactivity of this compound and its potential derivatives.

Initial computational studies should focus on determining the ground-state geometry, bond dissociation energies, and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential) of the title compound. These calculations would help to predict its thermal stability and likely sites of reactive attack. mdpi.com

More advanced computational work could involve designing a virtual library of related compounds with tunable properties. By systematically replacing the chlorine or fluorine atoms with other halogens or functional groups, it would be possible to modulate the compound's reactivity, steric profile, and physical properties. For example, creating unsymmetrical disulfides of the type CFCl2-S-S-R could lead to reagents with tailored reactivity for specific synthetic applications. Computational screening could identify the most promising candidates for future synthesis and experimental validation.

Table 3: Computationally Designed Derivatives and Their Potential Properties

| Derivative Formula | Modification | Predicted Tunable Property | Potential Application |

| CFCl2-S-S-CF2Cl | Asymmetrical halogenation | Modulated radical stability and reactivity. | Fine-tuning initiator properties. |

| CFCl2-S-S-Aryl | Unysmmetrical disulfide | Altered redox potential and leaving group ability. | Reagents for targeted "dichlorofluoromethylthiolation". |

| C(CF3)Cl-S-S-C(CF3)Cl | Increased fluorine content | Enhanced thermal stability and hydrophobicity. | Building blocks for highly robust materials. |

| CFCl2-S-Se-CFCl2 | Diselenide analogue | Weaker S-Se bond, different redox properties. | Precursor for novel selenium-containing materials. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.